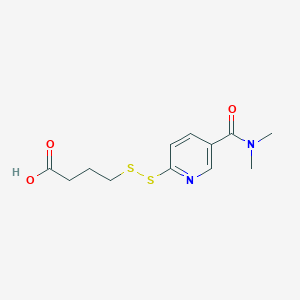
Dmac-pdb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DMAC-PDB involves the reaction of N,N-dimethylacetamide with phenyl disulfide and benzoyl chloride. The reaction typically occurs under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: DMAC-PDB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond in this compound can be reduced to form thiols.
Substitution: The amide group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted amides.
Wissenschaftliche Forschungsanwendungen
DMAC-PDB has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions by linking proteins to fluorescent markers.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of high-performance materials and coatings.
Wirkmechanismus
DMAC-PDB functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the disulfide bond in this compound is cleaved by intracellular reducing agents such as glutathione. This cleavage releases the cytotoxic drug, which then exerts its effect on the cancer cells. The molecular targets include specific proteins and enzymes involved in cell proliferation and survival pathways .
Similar Compounds:
- N,N-dimethylformamide-phenyl disulfide benzamide (DMF-PDB)
- N,N-dimethylacetamide-phenyl disulfide toluamide (DMAC-PDT)
Comparison: this compound is unique due to its specific cleavage mechanism and stability under physiological conditions. Compared to DMF-PDB, this compound has a higher stability and lower toxicity. DMAC-PDT, on the other hand, has a different cleavage profile, making this compound more suitable for certain therapeutic applications .
Eigenschaften
Molekularformel |
C12H16N2O3S2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoic acid |
InChI |
InChI=1S/C12H16N2O3S2/c1-14(2)12(17)9-5-6-10(13-8-9)19-18-7-3-4-11(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
BLJGVBXSYKCBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)
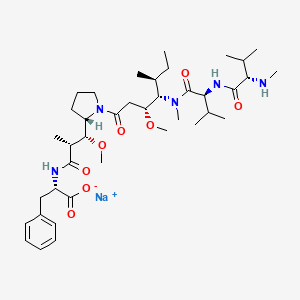
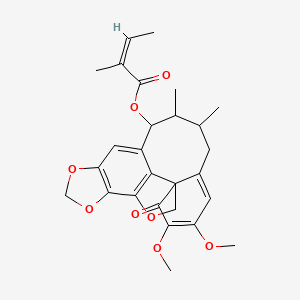
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)

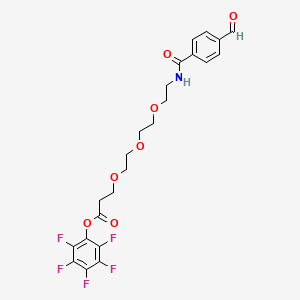

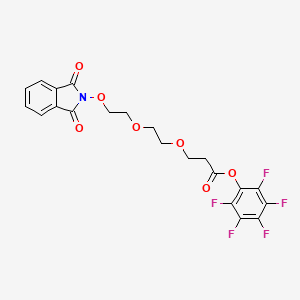

![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
